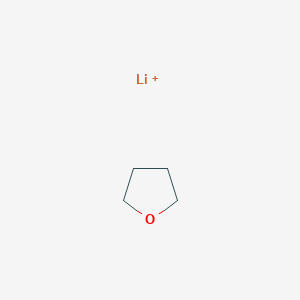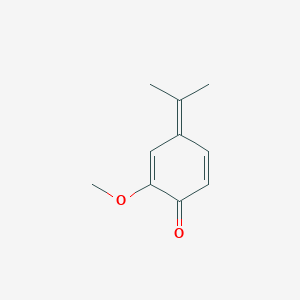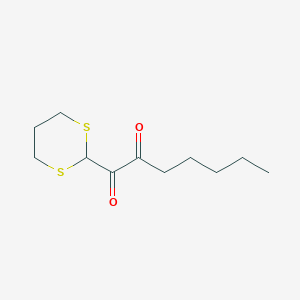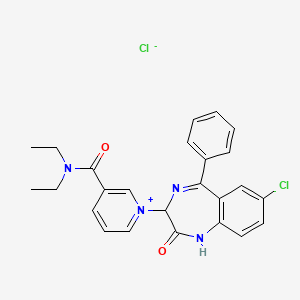
Lithium;oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;oxolane, also known as lithium tetrahydrofuran, is a compound that combines lithium with oxolane (tetrahydrofuran). Oxolane is a cyclic ether with the chemical formula C₄H₈O. It is a colorless, water-miscible organic liquid with low viscosity and is primarily used as a precursor to polymers . Lithium, on the other hand, is a soft, silvery-white alkali metal known for its high reactivity and use in various applications, including batteries and psychiatric medication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dehydration of 1,4-Butanediol: The most widely used industrial process for producing oxolane involves the acid-catalyzed dehydration of 1,4-butanediol.
Oxidation of n-Butane: Another method involves oxidizing n-butane to crude maleic anhydride, followed by catalytic hydrogenation.
Hydroformylation of Allyl Alcohol: This method involves hydroformylation of allyl alcohol followed by hydrogenation to 1,4-butanediol.
Industrial Production Methods:
Acetylene and Formaldehyde Condensation: The butanediol used in the dehydration process is derived from the condensation of acetylene with formaldehyde followed by hydrogenation.
Oxalic Acid Co-precipitation Method: This method is used for producing lithium-rich layered oxides, which are essential for high-energy-density lithium-ion batteries.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxolane can undergo oxidation to form various products, including succinic acid and butadiene.
Reduction: Lithium can participate in reduction reactions, often used in organic synthesis and battery applications.
Substitution: Oxolane can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxycarboxylic acids and oxygen.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used with oxolane.
Catalysts: Solid acid catalysts are often used in reactions involving oxolane.
Major Products:
Succinic Acid: Formed from the oxidation of oxolane.
Butadiene: Another product of oxolane oxidation.
Tetrahydrothiophene: Formed when oxolane reacts with hydrogen sulfide in the presence of a solid acid catalyst.
Applications De Recherche Scientifique
Chemistry:
Polymer Precursor: It is used as a precursor to polymers, particularly in the production of polytetramethylene ether glycol.
Biology and Medicine:
Lithium Compounds: Lithium compounds are used in the treatment of mood disorders, including bipolar disorder.
Industry:
Mécanisme D'action
Lithium:
Inhibition of Enzymes: Lithium inhibits enzymes such as inositol monophosphatase and glycogen synthase kinase 3 by displacing magnesium, a vital regulator of numerous signaling pathways.
Neurotransmitter Regulation: Lithium interacts with neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis.
Oxolane:
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
53307-59-8 |
|---|---|
Formule moléculaire |
C4H8LiO+ |
Poids moléculaire |
79.1 g/mol |
Nom IUPAC |
lithium;oxolane |
InChI |
InChI=1S/C4H8O.Li/c1-2-4-5-3-1;/h1-4H2;/q;+1 |
Clé InChI |
UARAZKVNUWFMSZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)


![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

